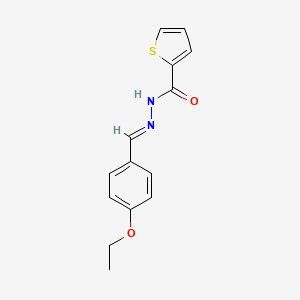
N'-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. Its unique structure, which includes morpholine and methoxyphenyl groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phosphorylating agents, morpholine derivatives, and methoxyphenyl compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially enhancing its stability or reactivity.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more stable, reduced forms. Substitution reactions can result in a wide range of new compounds with different functional groups and properties.
Scientific Research Applications
N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, helping to create new molecules and study reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays, aiding in the investigation of biological pathways and processes.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry: It is utilized in the development of advanced materials, coatings, and other industrial products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide
- N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide
- N-(dimorpholin-4-ylphosphoryl)-N-ethylmorpholine-4-carboximidamide
Uniqueness
N’-(dimorpholin-4-ylphosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H36N5O5P |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C22H36N5O5P/c1-3-27(20-4-6-21(29-2)7-5-20)22(24-8-14-30-15-9-24)23-33(28,25-10-16-31-17-11-25)26-12-18-32-19-13-26/h4-7H,3,8-19H2,1-2H3/b23-22+ |
InChI Key |
LVXSWNVOSJJFHV-GHVJWSGMSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)OC)/C(=N/P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


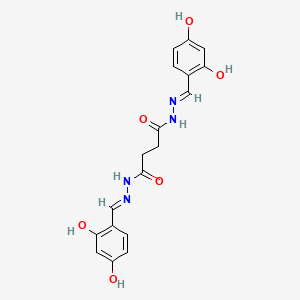
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
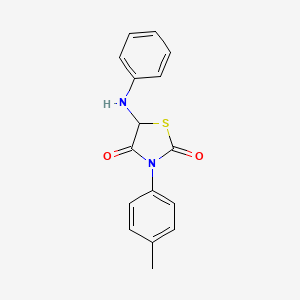
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)
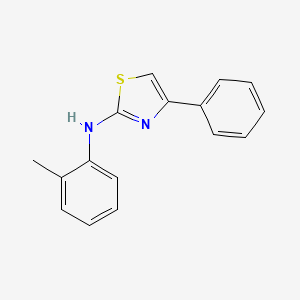
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
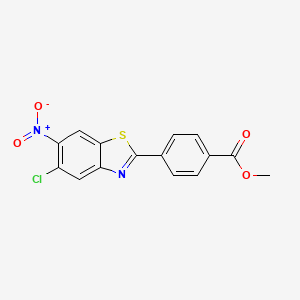
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
